![molecular formula C16H14N2O5 B6310471 exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 167937-94-2](/img/structure/B6310471.png)
exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride: is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the N-carbonylaminophenyl-methyl group: This step may involve nucleophilic substitution or addition reactions.
Formation of the anhydride: This can be done through cyclization reactions under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic core or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups or the bicyclic structure.
Substitution: The phenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a useful model for studying various organic reactions.
Biology and Medicine
Drug development:
Biological probes: Can be used to study biological pathways and interactions.
Industry
Material science: Potential use in the development of new materials with specific properties.
Catalysis: May serve as a catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism by which exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride exerts its effects would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. In catalysis, it could facilitate chemical reactions by lowering activation energy.
類似化合物との比較
Similar Compounds
Bicyclic anhydrides: Compounds with similar bicyclic structures and anhydride functional groups.
Phenyl-substituted compounds: Compounds with phenyl groups attached to a bicyclic core.
Uniqueness
The uniqueness of exo-cis-(+/-)-1-(N-carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride lies in its specific combination of functional groups and stereochemistry, which can impart unique reactivity and properties compared to other similar compounds.
特性
IUPAC Name |
1-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRUDMKRNDFBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
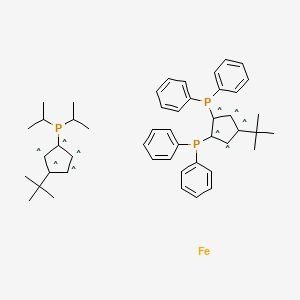

![methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5S,6R)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B6310412.png)
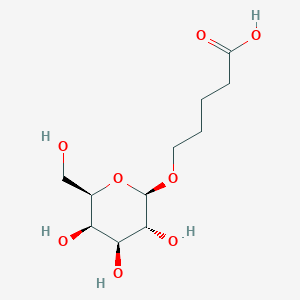

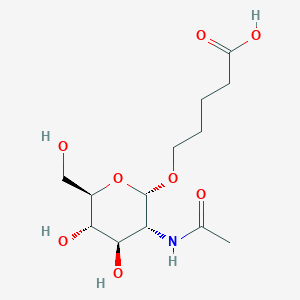
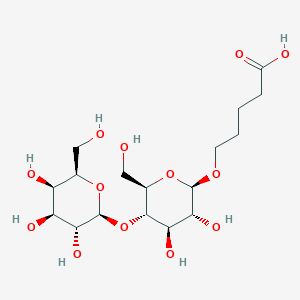
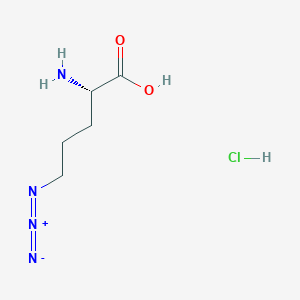
![(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%](/img/structure/B6310488.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310491.png)
![4-methyl-N-[(7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]benzenesulfonamide](/img/structure/B6310494.png)
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-3-nitrobenzamide](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B6310509.png)
